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Compound Name: Diethyl dodecylphosphonate
CAS No.: 4844-38-6
Cat. No.: B1606181

Get Quote

Executive Summary

Diethyl dodecylphosphonate (DDP) represents a critical class of neutral organophosphorus
extractants used in the separation of actinides, lanthanides, and heavy metals. Distinguished
by its twelve-carbon alkyl tail, DDP offers superior lipophilicity compared to shorter-chain
analogs like Tributyl phosphate (TBP) or Dibutyl butylphosphonate (DBBP). This structural
feature significantly alters its solubility profile, particularly in the non-polar aliphatic diluents
(e.g., kerosene, dodecane) standard in hydrometallurgical flowsheets.

This guide provides a definitive technical analysis of DDP’s solubility, focusing on its behavior
in organic solvents, the thermodynamics of dissolution, and the critical phenomenon of third-
phase formation during metal loading.

Physicochemical Profile

To understand the solubility behavior of DDP, one must first analyze its molecular architecture.
The molecule consists of a polar phosphonate head group responsible for metal coordination
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and a non-polar dodecyl tail that dictates interaction with organic diluents.

Property

Specification

Mechanistic Implication

Chemical Name

Diethyl dodecylphosphonate

CAS Number 4844-38-6 -
Molecular Formula C16H3503P Amphiphilic structure
_ High molar volume affects
Molecular Weight 306.42 g/mol o
entropy of mixing
) Lower than water; facilitates
Density ~0.93 g/cm3 (25°C) )
phase separation
N ) High thermal stability; low
Boiling Point ~168°C (1.5 mmHg)

volatility

LogP (Octanol/Water)

~6.1 (Calculated)

Highly lipophilic; negligible
water solubility

Flash Point

197.1°C

Safe for high-temperature

process streams

Solubility in Organic Solvents

The solubility of DDP is governed by the "Like Dissolves Like" principle, specifically the
interaction between its dodecyl chain and the solvent matrix.

Solvent Compatibility Matrix

The following table summarizes the solubility behavior of DDP in industrially relevant solvent
classes.
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Solvent Class

Representative
Solvents

Solubility Status

Mechanistic Insight

Aliphatic

Hydrocarbons

n-Dodecane,

Kerosene, Hexane

Miscible

The C12 tail of DDP
acts as a "solvent
anchor,” interacting
favorably with
aliphatic chains via
London dispersion

forces.

Aromatic

Hydrocarbons

Toluene, Xylene,

Benzene

Miscible

Strong interaction
between the
phosphonate dipole

and the aromatic

-system enhances
solubility beyond

simple dispersion.

Chlorinated Solvents

Chloroform,

Dichloromethane

Miscible

High solubility due to
dipole-dipole
interactions; often
used for analytical
characterization
(NMR).

Polar Aprotic

Acetone, Acetonitrile

Soluble

Soluble due to the
polar phosphonate
head, though less
relevant for extraction
due to water

miscibility.

Alcohols

Octanol, Ethanol

Soluble

Hydrogen bonding
with the phosphoryl

oxygen (

) facilitates

dissolution. Long-
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chain alcohols act as

phase modifiers.

The hydrophobic
effect of the C12 chain

dominates, preventing
Aqueous Media Water, Dilute Acids Insoluble dissolution in the

aqueous phase (

M).

Thermodynamic Framework: Hansen Solubility
Parameters (HSP)

To predict miscibility in novel solvent systems, we utilize the Hansen Solubility Parameters. The
total solubility parameter (

) is resolved into dispersion (
), polar (
), and hydrogen bonding (
) components.
o Estimated HSP for DDP:
o (Dominant contribution from dodecyl chain)

o (Phosphonate ester group)

o (Weak H-bond acceptor)

Application: Solvents with an HSP "distance" (

)

from DDP are predicted to be good solvents. n-Dodecane (

) is an excellent match for the dispersion component, ensuring miscibility.
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Critical Phenomenon: Third-Phase Formation[3]

In solvent extraction, "solubility” refers not just to the ligand (DDP) but to the metal-ligand
complex. A critical failure mode is Third-Phase Formation, where the organic phase splits into a
light, diluent-rich phase and a heavy, metal-rich phase.

Mechanism

When DDP extracts a metal (e.g.,
or

), it forms a solvate, such as

. This complex is more polar than free DDP. If the concentration of this polar complex exceeds
its solubility limit in the non-polar diluent (e.g., dodecane), the phase splits.

Advantage of DDP: The long dodecyl chain (C12) increases the lipophilicity of the metal
complex compared to TBP (C4) complexes. This generally increases the Limiting Organic
Concentration (LOC), allowing for higher metal loading before third-phase formation occurs.

Visualization of Phase Behavior
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Figure 1: Mechanism of third-phase formation in DDP solvent extraction systems. LOC =

Limiting Organic Concentration.[1][2][3]

Experimental Protocols
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The following protocols are designed to validate solubility limits and third-phase boundaries.
These are self-validating workflows: if the control steps fail, the data is invalid.

Protocol A: Determination of Third-Phase Limits (LOC)

Objective: Determine the maximum concentration of metal (e.g., Nd(lll), U(VI)) that 1.1 M DDP
in dodecane can hold before splitting.

Preparation:
o Prepare a 1.1 M solution of DDP in n-dodecane (Organic Phase).

o Prepare a series of aqueous metal nitrate solutions with increasing concentrations (e.g.,
10, 50, 100, 200, 300 g/L).

Equilibration:
o Mix Organic and Aqueous phases at a 1:1 volume ratio in a thermostated vessel (25°C).

o Vortex vigorously for 10 minutes.

Separation & Observation:
o Centrifuge at 3000 rpm for 5 minutes.

o Validation Step: Visually inspect for three distinct layers. The "Third Phase" will appear as
a heavy, viscous, oily layer between the aqueous and light organic phases.

Quantification:
o If two phases exist: Measure metal concentration in Organic Phase (ICP-OES).

o If three phases exist: The concentration in the organic phase just prior to this point is the
LOC.[2]

Protocol B: Cloud Point Solubility Test (General
Solvents)
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Objective: Rapidly assess DDP miscibility in a new solvent.
e Titration:
o Place 5 mL of DDP in a glass vial with a magnetic stir bar.
o Titrate the target solvent into the vial in 0.5 mL increments.
e Observation:
o Observe for turbidity (cloudiness) or Schlieren lines (indicating mixing).
o Clear Solution: Indicates miscibility.
o Turbidity: Indicates saturation/immiscibility.
o Temperature Stress:
o If clear, cool the solution to 10°C.

o Validation: If precipitate or oil droplets form, the system has an Upper Critical Solution
Temperature (UCST) behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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